molecular formula C27H23ClN2O5 B12157277 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12157277
M. Wt: 490.9 g/mol
InChI Key: NUEDENQLKQRKRM-WJTDDFOZSA-N
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Description

This compound, also known by its IUPAC name (E)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolone derivatives. Let’s break down its structure:

Structure:C24H20ClNO4\text{Structure:} \quad \text{C}_{24}\text{H}_{20}\text{ClNO}_4 Structure:C24​H20​ClNO4​

  • The compound features a pyrrolone ring, a chlorophenyl group, a pyridine moiety, and a methoxy-substituted phenyl ring.
  • Its unique arrangement of functional groups contributes to its intriguing properties.

Preparation Methods

Synthetic Routes:

    Synthesis via Hantzsch Reaction:

    Methylation and Hydroxylation:

Industrial Production:
  • Industrial-scale production typically involves batch or continuous processes.
  • Precursor chemicals are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Reactions:

Major Products:
  • The primary product is the compound itself.
  • By controlling reaction conditions, regioselective products can be obtained.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for its pharmacological effects (e.g., anti-inflammatory, antitumor).

    Industry: Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H23ClN2O5/c1-3-14-35-21-9-6-19(15-22(21)34-2)24-23(25(31)18-4-7-20(28)8-5-18)26(32)27(33)30(24)16-17-10-12-29-13-11-17/h3-13,15,24,31H,1,14,16H2,2H3/b25-23+

InChI Key

NUEDENQLKQRKRM-WJTDDFOZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CC=NC=C4)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CC=NC=C4)OCC=C

Origin of Product

United States

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